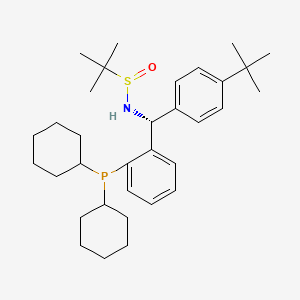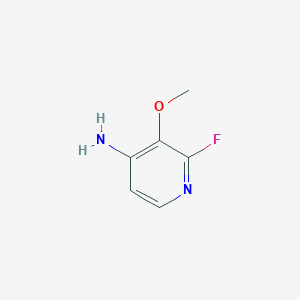
2-Fluoro-3-methoxypyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-methoxypyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methoxypyridin-4-amine typically involves the introduction of a fluorine atom and a methoxy group onto a pyridine ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable fluorine source reacts with a pyridine derivative under basic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the desired substituents onto the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methoxypyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
2-Fluoro-3-methoxypyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its bioactive properties.
Materials Science: It serves as a precursor for the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or receptors involved in disease pathways, making it a valuable compound in drug discovery .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methoxypyridin-2-amine: Similar in structure but with different substitution positions.
4-Amino-3-methoxypyridine: Lacks the fluorine atom but has similar functional groups.
2-Fluoropyridine: Contains only the fluorine substituent without the methoxy group.
Uniqueness
2-Fluoro-3-methoxypyridin-4-amine is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H7FN2O |
|---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
2-fluoro-3-methoxypyridin-4-amine |
InChI |
InChI=1S/C6H7FN2O/c1-10-5-4(8)2-3-9-6(5)7/h2-3H,1H3,(H2,8,9) |
InChI Key |
RSKPKXZCTDPAJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



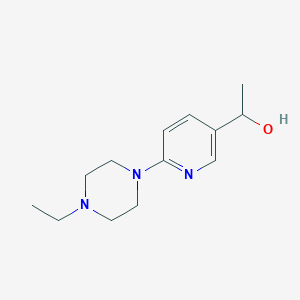

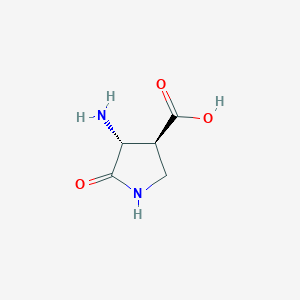

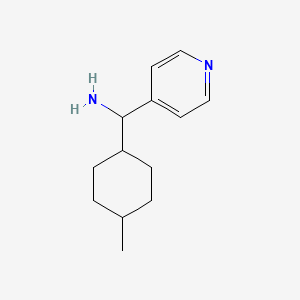

![6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13648529.png)
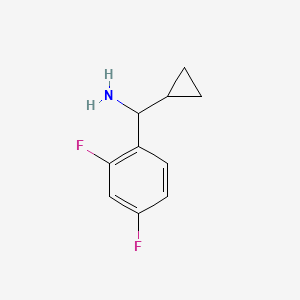
![6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13648546.png)
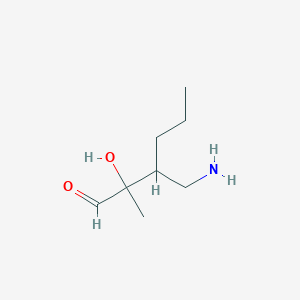
![tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate dihydrochloride](/img/structure/B13648567.png)
